4-Fluoro-3-methylbenzenesulfonyl chloride

Übersicht

Beschreibung

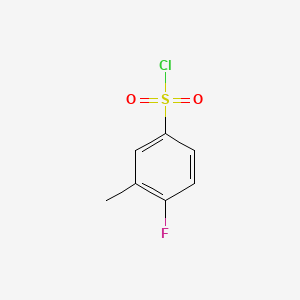

4-Fluoro-3-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-fluoro-3-methylbenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under specific conditions.

Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonic Acids: Formed by hydrolysis or oxidation.

Sulfonate Esters: Formed by the reaction with alcohols.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-methylbenzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized compounds.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups that can alter their properties and functions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those that require sulfonyl functional groups for their activity.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-fluoro-3-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluoro-3-cyanobenzenesulfonyl chloride

- 4-Bromo-2-fluorobenzenesulfonyl chloride

- 4-Fluorobenzenesulfonyl chloride

- 5-Fluoro-2-methylbenzenesulfonyl chloride

- 3-Chloro-2-fluorobenzenesulfonyl chloride

Uniqueness

4-Fluoro-3-methylbenzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This specific substitution pattern imparts distinct reactivity and properties compared to other benzenesulfonyl chloride derivatives. The fluorine atom increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity towards nucleophiles. The methyl group provides steric hindrance, which can influence the selectivity of reactions involving this compound .

Biologische Aktivität

4-Fluoro-3-methylbenzenesulfonyl chloride (CAS No. 629672-19-1) is a sulfonyl chloride compound with significant applications in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a reactive electrophile, which can modify biomolecules, including proteins and nucleic acids. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.63 g/mol |

| Melting Point | 35°C to 40°C |

| Purity | 97% |

| InChI Key | ALEQALYEZFNWOP-UHFFFAOYSA-N |

This compound is characterized by a sulfonyl chloride functional group, which imparts high reactivity towards nucleophiles, making it valuable in various chemical reactions.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to:

- Protein Modification : The compound can react with amino acid side chains (e.g., cysteine, lysine) to form sulfonamide bonds, potentially altering protein function.

- Inhibition of Enzymatic Activity : By modifying active sites of enzymes, it can inhibit their activity. For example, studies have shown that sulfonyl chlorides can inhibit serine proteases through covalent modification.

Case Study: Inhibition of Protein Phosphatase 2A (PP2A)

A recent study explored the use of this compound in synthesizing derivatives that inhibit PP2A, a critical enzyme involved in cell signaling and regulation. The derivatives exhibited varying degrees of inhibition, with some showing IC50 values in the low micromolar range, indicating potent activity against this target .

Toxicological Profile

While the compound shows promise in modifying biological targets, it also poses risks:

- Acute Toxicity : Classified as corrosive; it causes severe skin burns and eye damage upon contact .

- Respiratory Irritation : Inhalation can lead to respiratory distress and mucous membrane damage .

Applications in Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to selectively modify biomolecules makes it a useful tool for developing targeted therapies. For instance:

- Development of Anticancer Agents : Research has indicated that compounds derived from this sulfonyl chloride exhibit selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

Data Table: Biological Activity Summary

| Study/Experiment | Target | IC50 (μM) | Observations |

|---|---|---|---|

| PP2A Inhibition | Protein Phosphatase 2A | < 10 | Significant inhibition observed |

| Cytotoxicity Assay | Cancer Cell Lines | 5 - 20 | Selective cytotoxic effects noted |

| Enzyme Modification | Serine Proteases | N/A | Covalent modification leading to inhibition |

Eigenschaften

IUPAC Name |

4-fluoro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEQALYEZFNWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382273 | |

| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629672-19-1 | |

| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.